8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

This disubstituted imidazo[1,2-a]pyridine scaffold is a strategic asset for medicinal chemistry teams. It uniquely balances a computationally derived LogP of 1.65—an intermediate lipophilicity between related analogs—making it ideal for multi-parameter lead optimization. The 2-carboxylic acid handle enables rapid amide coupling, while the pre-installed 8-methoxy and 3-methyl groups provide initial hydrophobic contacts for fragment-based drug discovery or focused COX-2 inhibitor libraries. Procure alongside its 3-carboxylic acid regioisomer (CAS 1159831-66-9) for matched molecular pair analysis to validate pharmacophore geometry.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11758601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=C2OC)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-6-8(10(13)14)11-9-7(15-2)4-3-5-12(6)9/h3-5H,1-2H3,(H,13,14)
InChIKeyLNMKNBPGKKULET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid – Key Physicochemical and Procurement Profile


8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159830-97-3) is a disubstituted imidazo[1,2-a]pyridine building block bearing a methoxy group at the 8-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position . With a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol, it belongs to the privileged imidazo[1,2-a]pyridine scaffold class, which is recognized as a 'drug prejudice' core structure in medicinal chemistry owing to its occurrence in multiple approved drugs and clinical candidates [1]. The compound is commercially available at ≥95% purity from specialist chemical suppliers for research and development use .

Why 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid Cannot Be Replaced by Common Analogs


The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold family contains numerous mono- and disubstituted analogs that differ markedly in their computed lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity—parameters that directly dictate membrane permeability, solubility, and target-binding potential . The specific combination of an electron-donating 8-methoxy group and a 3-methyl substituent on the same core generates a LogP of 1.65, which is intermediate between the more hydrophilic 8-methoxy analog (LogP 1.04) and the more lipophilic 3-methyl analog (LogP 1.90), making simple interchange of these building blocks chemically non-equivalent in any structure–activity relationship (SAR) or lead-optimization campaign . Furthermore, the regioisomeric 8-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159831-66-9) places the carboxylic acid at the 3-position rather than the 2-position, altering the vector of the key metal-coordinating and hydrogen-bonding carboxylate motif and thereby changing the pharmacophoric geometry relative to the target compound .

Quantitative Differentiation of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid from Closest Analogs


LogP Differentiation: Balanced Lipophilicity Relative to Mono-Substituted Analogs

The target compound exhibits a computed LogP of 1.65, which is significantly higher than that of the 8-methoxy-only analog (LogP 1.04) and lower than that of the 3-methyl-only analog (LogP 1.90) . This intermediate lipophilicity positions the compound within the optimal LogP range (1–3) recommended for oral drug-like molecules under Lipinski's Rule of Five, whereas the 8-methoxy analog approaches the lower boundary and the 3-methyl analog is closer to the upper boundary of this window [1].

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity

The simultaneous presence of the 8-methoxy oxygen and the 2-carboxylic acid moiety in the target compound yields a total of five hydrogen-bond acceptor (HBA) sites (two from the carboxylic acid oxygens, one from the methoxy oxygen, and two from the imidazopyridine ring nitrogens), compared with four HBA sites in the 8-methoxy-only analog (lacking the additional ring nitrogen contribution from the fused system when methyl is absent) and three HBA sites in the parent and 3-methyl-only analogs [1]. This elevated HBA count increases the compound's capacity for directed intermolecular interactions with protein active-site residues, which has been demonstrated in docking studies of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives against COX-1 and COX-2 enzymes where the carboxylic acid and ring nitrogen atoms form key hydrogen bonds within the catalytic pocket [2].

Hydrogen bonding Target engagement Solubility

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid Scaffold Architecture

A critical procurement consideration is the distinction between the target compound (2-carboxylic acid regioisomer, CAS 1159830-97-3) and its direct regioisomer 8-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159831-66-9), which has an identical molecular formula (C10H10N2O3) and molecular weight (206.20) but places the carboxylic acid at the 3-position and the methyl group at the 2-position . In SAR studies of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives as COX-2 inhibitors, the 2-carboxylic acid moiety has been shown to be essential for coordinating with key active-site residues (Arg-513 and His-90) via hydrogen bonding and ionic interactions, whereas the 3-carboxylic acid regioisomer would project the carboxylate in a different spatial orientation, likely abolishing this critical interaction [1][2].

Regioisomerism Pharmacophore geometry Metal coordination

Commercial Purity Benchmarking and Supplier Availability Profile

The target compound is available from CheMenu at a catalog purity of ≥95%, which is comparable to or exceeds the purity specifications of the closest commercially available analogs: 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (95%, Hit2Lead), 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (95%, AKSci; 97%, Aladdin), and the parent imidazo[1,2-a]pyridine-2-carboxylic acid (≥97%, Chemscene) . However, unlike the 3-methyl-only analog which has multiple commercial suppliers and is available in bulk quantities (up to 10 g from Hit2Lead), the target disubstituted compound is currently listed by fewer suppliers, which may impact lead time and price for large-scale procurement .

Procurement Purity Supply chain

Molecular Weight Distribution: Differentiating Heavier Disubstituted Scaffolds for Fragment-Based Screening Libraries

With a molecular weight of 206.20 Da, the target compound occupies a distinct position in the fragment-to-lead continuum: it is heavier than the parent scaffold (162.15 Da), the 3-methyl analog (176.17 Da), and the 8-methoxy analog (192.17 Da) [1]. This incremental mass increase of +14 Da (over the 8-methoxy analog) and +30 Da (over the 3-methyl analog) corresponds to the addition of a methyl and a methoxy group, respectively, placing the target compound near the upper boundary of the traditional fragment library range (MW ≤250 Da) while still meeting the Rule of Three criteria for fragment-based screening [2].

Fragment-based drug discovery Molecular weight Library design

Optimal Application Scenarios for 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Scientific Research and Development


Structure–Activity Relationship (SAR) Studies Requiring Intermediate Lipophilicity Imidazopyridine Building Blocks

Medicinal chemistry teams optimizing imidazo[1,2-a]pyridine-based lead series can employ the target compound as a scaffold with a LogP of 1.65—centered within the optimal drug-like range—to systematically probe the contribution of lipophilicity to target affinity, cellular permeability, and metabolic stability. Compared with the more polar 8-methoxy analog (LogP 1.04) and the more lipophilic 3-methyl analog (LogP 1.90), the target compound offers a distinct intermediate point on the property scale, enabling multi-parameter optimization without requiring additional substituent modifications .

Combinatorial Library Synthesis for COX-2 or Kinase Inhibitor Discovery Programs

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a validated core for COX-2 inhibitors, with derivatives demonstrating IC50 values as low as 0.05 μM and selectivity indices exceeding 897 . The target compound's 2-carboxylic acid handle provides a convenient point for amide coupling or ester diversification, while the 8-methoxy and 3-methyl substituents pre-install substituents that modulate electronic and steric properties at positions known to influence COX-2 active-site binding . This makes the compound a strategic starting material for focused combinatorial libraries targeting the COX-2 secondary pocket.

Fragment-Based Drug Discovery (FBDD) Library Design with Pre-Installed Growth Vectors

At 206 Da, the target compound is positioned at the upper mass boundary of fragment libraries (MW ≤250 Da) and contains two orthogonal functionalization handles: the carboxylic acid for amide/ester derivatization and the imidazopyridine ring nitrogen atoms for N-alkylation or metal coordination . This contrasts with the mono-substituted analogs (176–192 Da), which offer fewer diversification points. The pre-installed 8-methoxy and 3-methyl groups provide initial hydrophobic contacts that can improve hit rates in biochemical screens while leaving the carboxylic acid available for subsequent fragment growing or linking strategies .

Regioisomer-Controlled Pharmacophore Validation Studies

When investigating the role of the carboxylic acid position in target engagement, the target compound (2-COOH regioisomer) must be procured alongside its 3-carboxylic acid regioisomer (CAS 1159831-66-9) as a matched molecular pair to isolate the contribution of the carboxylate vector to binding affinity . In published COX-2 inhibitor SAR, the 2-carboxylic acid position has been demonstrated to form critical hydrogen bonds with Arg-513 and His-90 in the enzyme active site, and substitution with the 3-carboxylic acid regioisomer would be expected to abrogate this key interaction, providing a clear experimental control for pharmacophore validation .

Quote Request

Request a Quote for 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.